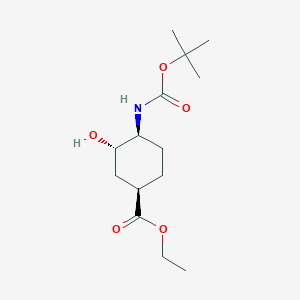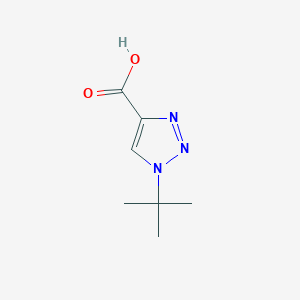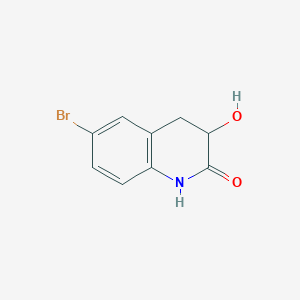
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 6-bromo-3-hydroxy-3,4-dihydroquinolin-2-one or 6-bromo-3,4-dihydroquinolin-2(1H)-one, is an organic compound with a wide range of applications in scientific research. It is a member of the quinoline family of compounds, which are characterized by their aromatic ring structure. This compound has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Photolabile Protecting Groups and Photochemistry
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one and its derivatives exhibit potential as photolabile protecting groups for carboxylic acids. The increased solubility and low fluorescence of these compounds, along with their greater single photon quantum efficiency compared to other photolabile groups, make them useful for in vivo applications. They possess enough sensitivity to multiphoton-induced photolysis, enabling their use as caging groups for biological messengers (Fedoryak & Dore, 2002).
Organic Synthesis and Cyclization Reactions
This chemical framework facilitates the synthesis of various derivatives through Lewis acid-catalyzed cyclization and other synthetic pathways. Efficient routes to 1-formyl-1,2-dihydroquinolines, based on the cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, illustrate the compound's versatility in organic synthesis (Kobayashi et al., 1995). Additionally, the Friedländer synthesis approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its use in forming bidentate and tridentate derivatives with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).
Catalysis and Metal Complex Formation
Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, incorporating N-heterocyclic carbenes and triphenylphosphine, have been synthesized and characterized. These complexes demonstrate significant catalytic activity in Suzuki coupling reactions, highlighting the compound's utility in facilitating organic transformations (Xu et al., 2014).
Biological Effectors and Photochemical Properties
The photolysis of 8-Bromo-7-hydroxyquinoline (BHQ) derivatives, under both one-photon and two-photon excitation, showcases the potential of these compounds as photoremovable protecting groups for the controlled release of biological effectors. Their stability, water solubility, and low fluorescence enable their use in conjunction with fluorescent indicators, offering a powerful tool for studying cell physiology with light, especially using two-photon excitation (Zhu et al., 2006).
properties
IUPAC Name |
6-bromo-3-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3,8,12H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCWPYTNGKDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




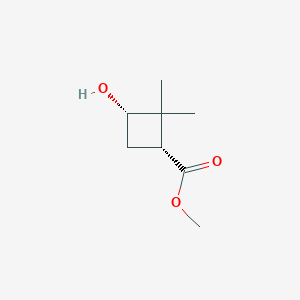
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
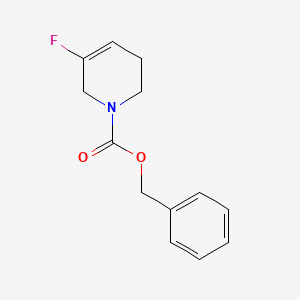

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)
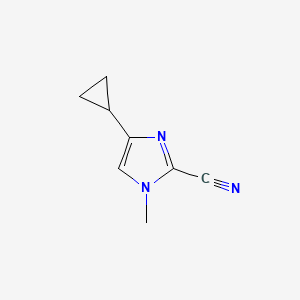

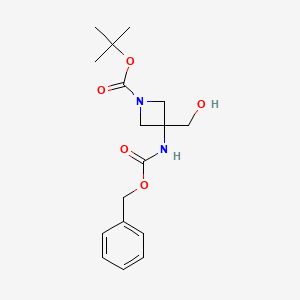
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
